Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)-
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Overview
Description
Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- is an organic compound with the molecular formula C14H12ClN It is a derivative of benzenemethanamine, where the amine group is substituted with a (2-chlorophenyl)methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- typically involves the condensation reaction between benzenemethanamine and 2-chlorobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 2-chloro-: Similar structure but lacks the (2-chlorophenyl)methylene group.
Benzenemethanamine, N-methyl-: Contains a methyl group instead of the (2-chlorophenyl)methylene group.
Uniqueness
Benzenemethanamine, N-[(2-chlorophenyl)methylene]-, (E)- is unique due to the presence of the (2-chlorophenyl)methylene group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
126190-77-0 |
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Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
N-benzyl-1-(2-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
ILVPMLYEHFKBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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